molecular formula C14H12N2OS B11081804 3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one

3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one

Cat. No.: B11081804
M. Wt: 256.32 g/mol
InChI Key: WNJCHZHOHOPILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one typically involves the reaction of ethylacetoacetate with hydrazine derivatives . The reaction is carried out under reflux conditions in ethanol, with glacial acetic acid as a catalyst. The product is then purified by recrystallization from ethanol, yielding a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and antitumor properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one is unique due to its thiopyrano structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C14H12N2OS/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

WNJCHZHOHOPILO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)SC2=C1C(=NN2C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.